molecular formula C6H6F3IN2 B6186656 4-iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole CAS No. 2648955-90-0

4-iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B6186656
CAS No.: 2648955-90-0
M. Wt: 290
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Description

4-Iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is an organic compound with a unique structure that includes iodine, methyl, and trifluoromethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole typically involves the introduction of iodine, methyl, and trifluoromethyl groups onto a pyrazole ring. One common method is through the use of halogenation reactions, where iodine is introduced to the pyrazole ring using iodine reagents under controlled conditions. Methyl groups can be added through alkylation reactions, and the trifluoromethyl group can be introduced using trifluoromethylation reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and alkylation processes, utilizing advanced equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can remove the iodine or other substituents, altering the compound’s structure.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

4-Iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine, methyl, and trifluoromethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-3,5-dimethylisoxazole: Similar in structure but with an isoxazole ring instead of a pyrazole ring.

    3,5-Dimethyl-4-iodopyrazole: Lacks the trifluoromethyl group, making it less hydrophobic.

    4-Iodo-3,5-dimethyl-1H-pyrazole: Similar but without the trifluoromethyl group.

Uniqueness

4-Iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased hydrophobicity and stability. This makes it particularly valuable in applications requiring these characteristics.

Properties

CAS No.

2648955-90-0

Molecular Formula

C6H6F3IN2

Molecular Weight

290

Purity

95

Origin of Product

United States

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